molecular formula C11H13NO3 B13453399 methyl 5-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate

methyl 5-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate

Cat. No.: B13453399
M. Wt: 207.23 g/mol
InChI Key: MYFSXZKEDIEUFN-UHFFFAOYSA-N
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Description

Methyl 5-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate is a heterocyclic compound that belongs to the benzoxazine family. This compound is characterized by its unique structure, which includes a benzene ring fused with an oxazine ring. The presence of a carboxylate group and a methyl group further distinguishes it from other benzoxazine derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with methyl acrylate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve maximum efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the oxazine ring to a more saturated form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the oxazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents, such as bromine or chlorine, and nucleophiles like amines or thiols are used in substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Saturated oxazine derivatives.

    Substitution: Halogenated or nucleophile-substituted benzoxazine derivatives.

Scientific Research Applications

Methyl 5-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of methyl 5-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate
  • Methyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate
  • Methyl 8-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate

Uniqueness

Methyl 5-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate is unique due to the specific positioning of its methyl and carboxylate groups. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

methyl 5-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate

InChI

InChI=1S/C11H13NO3/c1-7-8(11(13)14-2)3-4-9-10(7)12-5-6-15-9/h3-4,12H,5-6H2,1-2H3

InChI Key

MYFSXZKEDIEUFN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1NCCO2)C(=O)OC

Origin of Product

United States

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